(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine
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Overview
Description
(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine: is a chemical compound with the molecular formula C12H17NO2
Mechanism of Action
Mode of Action
Chromanone analogs, which are structurally similar to this compound, have been reported to exhibit diverse biological activities . These activities may be attributed to the interaction of these compounds with various cellular targets, leading to changes in cellular function.
Biochemical Pathways
Chromanone analogs have been reported to affect various biochemical pathways . For instance, some analogs have shown antiparasitic activity by targeting pteridine reductase-1, resulting in significant inhibition against T. brucei and L. infantum .
Result of Action
Chromanone analogs have been associated with a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Chromanone, a similar compound, has been shown to exhibit a wide range of pharmacological activities
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methoxy-2,2-dimethylchroman-4-one.
Reduction: The chroman-4-one is reduced to the corresponding chroman-4-ol using a reducing agent such as sodium borohydride.
Amination: The chroman-4-ol is then subjected to amination using ammonia or an amine source under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the chromen ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of chromen-4-one derivatives.
Reduction: Formation of chroman-4-ol derivatives.
Substitution: Formation of various substituted chromen derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine:
Drug Development: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Industry:
Material Science:
Comparison with Similar Compounds
- 6-cinnamoyl-5-hydroxy-7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl hydrogen sulfate
- 2,2-dimethyl-3,4-dihydro-2H-chromen-4-amine
Uniqueness:
- Structural Features: (6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine is unique due to the presence of the methoxy group at the 6-position and the amine group at the 4-position, which confer specific chemical and biological properties.
- Biological Activity: The compound’s unique structure may result in distinct biological activities compared to similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)7-10(13)9-6-8(14-3)4-5-11(9)15-12/h4-6,10H,7,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSOIAKKUQWABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)OC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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